molecular formula C15H11Cl2N3OS B2612846 N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide CAS No. 1795291-54-1

N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide

Cat. No.: B2612846
CAS No.: 1795291-54-1
M. Wt: 352.23
InChI Key: QKBFLCKIJCIGLF-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the thiazole ring and subsequent attachment of the cyanocyclobutyl and dichlorophenyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production. The industrial synthesis would also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable compound for exploring new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological molecules, such as proteins or nucleic acids, and its effects on cellular processes.

Medicine

In medicine, this compound might be explored for its potential therapeutic applications. Researchers could study its efficacy and safety as a drug candidate for treating various diseases, including its mechanism of action and pharmacokinetics.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for use in specialty chemicals or advanced materials.

Mechanism of Action

The mechanism by which N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide include other thiazole derivatives and compounds with cyanocyclobutyl or dichlorophenyl groups. Examples might include:

  • 3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide
  • N-(1-cyanocyclobutyl)-1,2-thiazole-5-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c16-10-3-2-9(6-11(10)17)12-7-13(22-20-12)14(21)19-15(8-18)4-1-5-15/h2-3,6-7H,1,4-5H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBFLCKIJCIGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC(=NS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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